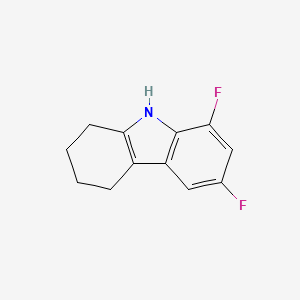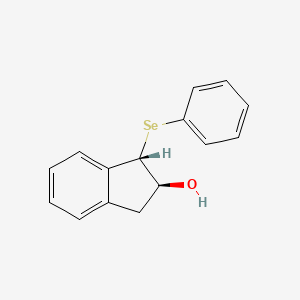
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to an indanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol typically involves the reaction of 2,3-dihydro-1H-inden-2-ol with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the parent indanol.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: 2,3-dihydro-1H-inden-2-ol.
Substitution: Various substituted indanol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development and medicinal chemistry research. Organoselenium compounds are known for their antioxidant properties and potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of selenium-containing polymers and materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol exerts its effects is largely dependent on its chemical reactivity. The phenylselanyl group can participate in redox reactions, influencing the compound’s antioxidant activity. Additionally, the compound may interact with biological molecules, such as proteins and nucleic acids, through selenium-mediated covalent bonding or non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2S)-1-(Phenylselanyl)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1S,2S,6R,7R)-6-(Phenylselanyl)tricyclo[5.2.1.0^{2,6}]dec-8-en-3-one
Uniqueness
Compared to similar compounds, (1S,2S)-1-(Phenylselanyl)-2,3-dihydro-1H-inden-2-ol is unique due to its specific indanol structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
918442-99-6 |
|---|---|
Fórmula molecular |
C15H14OSe |
Peso molecular |
289.24 g/mol |
Nombre IUPAC |
(1S,2S)-1-phenylselanyl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C15H14OSe/c16-14-10-11-6-4-5-9-13(11)15(14)17-12-7-2-1-3-8-12/h1-9,14-16H,10H2/t14-,15-/m0/s1 |
Clave InChI |
LZKLFUGCEURUDG-GJZGRUSLSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=CC=CC=C21)[Se]C3=CC=CC=C3)O |
SMILES canónico |
C1C(C(C2=CC=CC=C21)[Se]C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


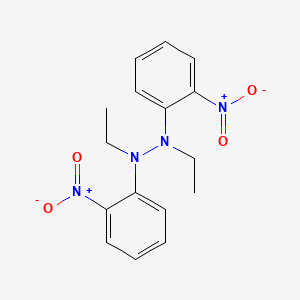
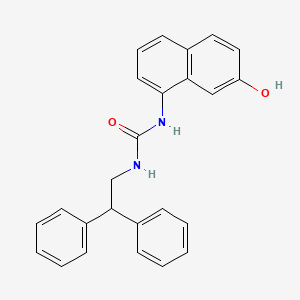
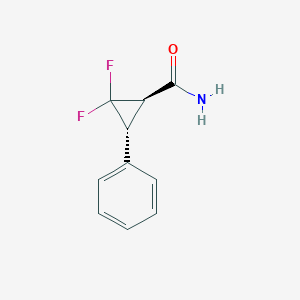
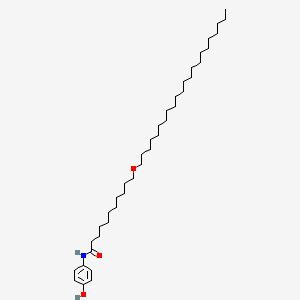
methanone](/img/structure/B15169354.png)
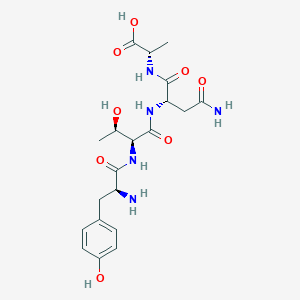
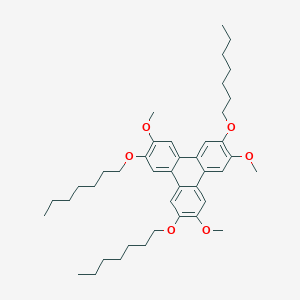
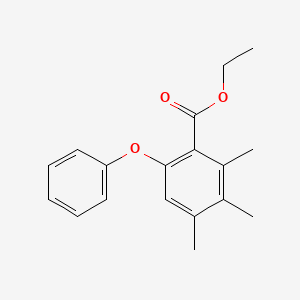
![2-(Pent-4-en-1-yl)-3-[(trimethylsilyl)oxy]-4H-pyran-4-one](/img/structure/B15169379.png)
![[6-(2,5-Difluorophenyl)pyridin-3-yl]methanol](/img/structure/B15169386.png)


![7a-[2-(1H-1,2,4-Triazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine](/img/structure/B15169409.png)
